N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide
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Overview
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide is a complex organic compound that belongs to the class of pyrazolopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolopyrimidine ring system.
Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where the 4-chlorophenyl group is introduced into the pyrazolopyrimidine core.
Formation of the final compound: The final step involves the coupling of the pyrazolopyrimidine derivative with 3-phenylpropanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown significant biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: The compound is being investigated for its potential use in the treatment of various cancers and other diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It modulates signaling pathways such as the Akt pathway, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide can be compared with other similar compounds, such as:
AZD5363: A potent inhibitor of Akt kinases with similar structural features.
Pyrazolopyrimidine derivatives: These compounds share the pyrazolopyrimidine core and exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C24H20ClN7O |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C24H20ClN7O/c1-16-13-21(29-22(33)12-7-17-5-3-2-4-6-17)32(30-16)24-20-14-28-31(23(20)26-15-27-24)19-10-8-18(25)9-11-19/h2-6,8-11,13-15H,7,12H2,1H3,(H,29,33) |
InChI Key |
OGGVHNHNFZOJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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